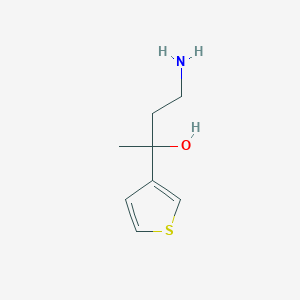
4-Amino-2-(thiophen-3-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(thiophen-3-yl)butan-2-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and stability. The presence of the amino and hydroxyl groups makes this compound versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(thiophen-3-yl)butan-2-ol typically involves the introduction of the thiophene ring into the butanol backbone. One common method is the condensation reaction between thiophene derivatives and appropriate amines under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-(thiophen-3-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(thiophen-3-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-Amino-2-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-(thiophen-2-yl)butan-2-ol: Similar structure but with the thiophene ring at a different position.
4-Amino-3,3-dimethyl-2-(thiophen-2-yl)butan-2-ol: Contains additional methyl groups, which can influence its reactivity and properties.
Uniqueness
4-Amino-2-(thiophen-3-yl)butan-2-ol is unique due to the specific positioning of the thiophene ring, which can significantly affect its chemical reactivity and biological activity. The combination of the amino and hydroxyl groups with the thiophene ring provides a versatile scaffold for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H13NOS |
|---|---|
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
4-amino-2-thiophen-3-ylbutan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-8(10,3-4-9)7-2-5-11-6-7/h2,5-6,10H,3-4,9H2,1H3 |
InChI-Schlüssel |
LCVSMJXFTDFLCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN)(C1=CSC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


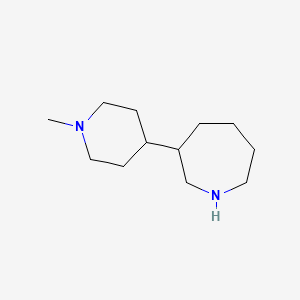

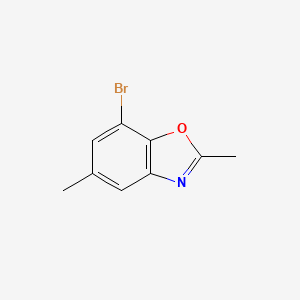
![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one](/img/structure/B13200556.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13200560.png)
![3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13200565.png)

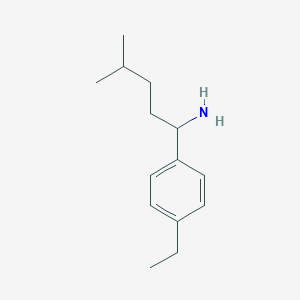
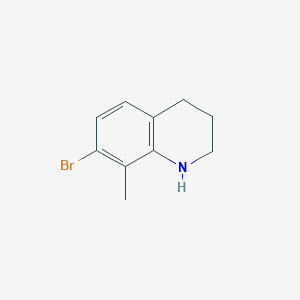

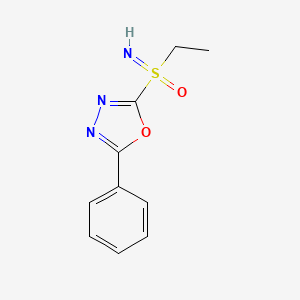
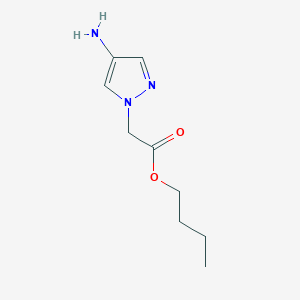
![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B13200603.png)
![[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13200610.png)
